N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
Overview
Description
N-(4-fluorophenyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12FN3O2S and its molecular weight is 317.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.06342597 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Bioactivity Studies
- A study synthesized new benzenesulfonamide derivatives and evaluated their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
Fluorometric Sensing Applications
- Research on a non-toxic pyrazoline derivative demonstrated its use for metal ion selectivity based on fluorometric detection. The study showed significant decrease in fluorescence intensity in the presence of Hg2+ ions, indicating potential as a selective fluorometric "turn-off" sensor (Bozkurt & Gul, 2018).
Anticancer Drug Candidates
- Another study synthesized and evaluated new sulfonamide derivatives for their cytotoxic/anticancer and CA inhibitory effects. Some compounds were identified as leader anticancer compounds with high Potency-Selectivity Expression values and selective CA inhibition (Gul et al., 2018).
Synthesis and Biochemical Evaluation
- A study on the synthesis, structure-activity relationship, and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase found high-affinity inhibitors of this enzyme, which could be important for investigating the pathophysiological role of the kynurenine pathway (Röver et al., 1997).
Microwave-assisted Synthesis and Bioevaluation
- This study synthesized new benzenesulfonamide derivatives using microwave irradiation, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. Some compounds were identified as leaders for further studies due to their high potency selectivity expression values and low Ki values in CA inhibition studies (Gul et al., 2017).
Cyclooxygenase-2 Inhibiting Property
- A study synthesized a series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety, evaluating their cyclooxygenase inhibitory activities. Certain compounds displayed interesting pharmacokinetic properties and antiinflammatory activity in vivo (Pal et al., 2003).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-pyrazol-1-ylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c16-12-2-4-13(5-3-12)18-22(20,21)15-8-6-14(7-9-15)19-11-1-10-17-19/h1-11,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNDKFDJXAIQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.